molecular formula C17H21N3O2S B6799376 N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B6799376
M. Wt: 331.4 g/mol
InChI Key: UMDPBFBGRIIQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound integrates an imidazole ring, an oxane ring, and a cyclopenta[b]thiophene ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-20-7-6-18-16(20)13-10-12(5-8-22-13)19-17(21)15-9-11-3-2-4-14(11)23-15/h6-7,9,12-13H,2-5,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDPBFBGRIIQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CC(CCO2)NC(=O)C3=CC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the oxane ring and the cyclopenta[b]thiophene ring. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific enzymes or receptors in the body, leading to various biochemical and physiological effects. These interactions may involve inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is unique due to its complex structure, which combines multiple heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.